N,N-dimethyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-4-morpholin-4-ylbenzenesulfonamide
Description
N,N-dimethyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-4-morpholin-4-ylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound features a unique combination of functional groups, including a thiadiazole ring, a morpholine ring, and a sulfonamide group
Properties
IUPAC Name |
N,N-dimethyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-4-morpholin-4-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S2/c1-12-18-19-16(25-12)11-17-14-10-13(26(22,23)20(2)3)4-5-15(14)21-6-8-24-9-7-21/h4-5,10,17H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUVDJOQGRYUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CNC2=C(C=CC(=C2)S(=O)(=O)N(C)C)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-4-morpholin-4-ylbenzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, which can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The morpholine ring can be introduced through nucleophilic substitution reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-4-morpholin-4-ylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions can be conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-4-morpholin-4-ylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as an antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-4-morpholin-4-ylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar antimicrobial properties.
Sulfonamides: A broad class of compounds with the sulfonamide functional group, known for their antibacterial activity.
Morpholine Derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.
Uniqueness
N,N-dimethyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-4-morpholin-4-ylbenzenesulfonamide is unique due to its combination of functional groups, which confer a distinct set of chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its broad range of biological activities make it a valuable compound in both research and industrial contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
